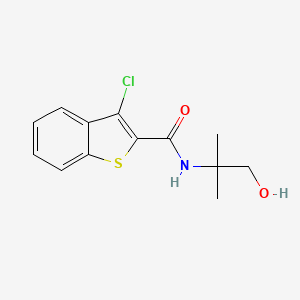

![molecular formula C16H16N6O B5555193 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide often involves multi-step reactions, starting from accessible substrates like pyrazole derivatives, which are further reacted with amines, aldehydes, and other key reagents to introduce the desired functional groups (Menozzi et al., 1993). The efficiency of these syntheses can be enhanced by optimizing reaction conditions such as solvent choice, temperature, and catalysts.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by density functional theory (DFT) and other computational methods to predict the equilibrium geometry, vibrational frequencies, and electronic properties. These studies help in understanding the stability of the molecule, charge distribution, and potential reactive sites (Sivakumar et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide derivatives include nucleophilic substitution, condensation, and cyclization reactions, leading to a wide range of heterocyclic compounds. These reactions are crucial for modifying the compound to enhance its chemical and biological properties (Tseng et al., 2019).

科学的研究の応用

Antitumor Activity

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide and related compounds have been studied for their antitumor activity. For example, a study by Alqasoumi et al. (2009) synthesized novel derivatives including pyrazole moieties to evaluate their antitumor activity. One compound demonstrated more effectiveness than the reference drug doxorubicin (Alqasoumi et al., 2009).

Anti-inflammatory and Analgesic Activities

Research by Menozzi et al. (1993) synthesized a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, revealing some compounds with notable platelet antiaggregating activity, as well as moderate anti-inflammatory, analgesic, and antipyretic activities in animal models (Menozzi et al., 1993).

Preparation of Pyrazolo[3,4-d]-pyrimidines

Eljazi I. Al-Afaleq and S. Abubshait (2001) explored the formation of novel pyrazolo[3,4-d]pyrimidines, which are expected to possess significant chemical and pharmacological activities, through the use of pyrazole-o-aminonitriles (Al-Afaleq & Abubshait, 2001).

Antimicrobial and Anti-Inflammatory Agents

Kendre et al. (2015) synthesized a series of pyrazole, isoxazole, and other derivatives, evaluating them for anti-bacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015).

Gastric Antisecretory and Cytoprotective Properties

Kaminski et al. (1987) identified compounds related to pyrazole that exhibit gastric antisecretory and cytoprotective properties. These were evaluated for their pharmacodynamics and metabolism (Kaminski et al., 1987).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxicity and 5-lipoxygenase inhibition activities, discussing structure-activity relationships (Rahmouni et al., 2016).

Antimicrobial Activity of Pyrazolopyranopyrimidine

Hafez et al. (2015) reported on the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives (Hafez et al., 2015).

特性

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-2-16(23)19-13-6-4-12(5-7-13)18-14-8-9-15(21-20-14)22-11-3-10-17-22/h3-11H,2H2,1H3,(H,18,20)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMHWUHJGOJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

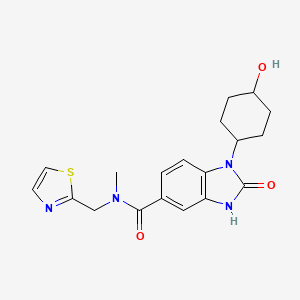

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

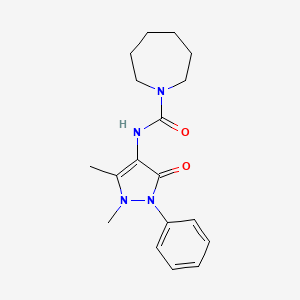

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

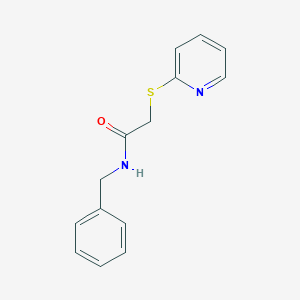

![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)